(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 917615-20-4
VCID: VC2521162
InChI: InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
SMILES: C1CC(NC1C2=CC=CC=C2)C(=O)O
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

CAS No.: 917615-20-4

Cat. No.: VC2521162

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid - 917615-20-4

Specification

CAS No. 917615-20-4
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Standard InChI Key SMWADGDVGCZIGK-UWVGGRQHSA-N
Isomeric SMILES C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O
SMILES C1CC(NC1C2=CC=CC=C2)C(=O)O
Canonical SMILES C1CC(NC1C2=CC=CC=C2)C(=O)O

Introduction

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine carboxylic acids. It features a five-membered nitrogen-containing ring, specifically a pyrrolidine structure, with a phenyl group attached to the 5-position and a carboxylic acid functional group at the 2-position. The specific stereochemistry of this compound contributes to its unique chemical properties and biological activities, making it a subject of interest in both organic synthesis and medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid typically involves several steps, including asymmetric synthesis methods to achieve the desired stereochemistry. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. The compound's reactivity is influenced by its functional groups, particularly the carboxylic acid group, which can participate in various chemical transformations such as esterification and amidation.

Comparison with Similar Compounds

Several compounds share structural similarities with (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid, including (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid and (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid. These compounds exhibit varying biological activities and reactivities due to differences in stereochemistry and substituent groups.

CompoundStructure FeaturesUnique Aspect
(2R,5S)-5-phenylpyrrolidine-2-carboxylic acidSimilar pyrrolidine structureDifferent stereochemistry affecting activity
(2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acidAdditional methyl groupDifferent stereochemistry and potential neuroprotective effects
(2R,5R)-1-Methyl-5-(4-methylphenyl)pyrrolidine-2-carboxylic acidSubstituted phenyl groupVariation in phenyl substitution

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator